Cas no 5342-87-0 (Benzeneethanol, a-methyl-a-phenyl-)

Benzeneethanol, a-methyl-a-phenyl- structure
5342-87-0 structure
Product Name:Benzeneethanol, a-methyl-a-phenyl-
CAS No:5342-87-0
MF:C15H16O
MW:212.286944389343
CID:371710
PubChem ID:95356
Update Time:2025-04-19

Benzeneethanol, a-methyl-a-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanol, a-methyl-a-phenyl-
    • 1,2-diphenylpropan-2-ol
    • alpha-Methyl-alpha-phenylbenzeneethanol
    • Benzeneethanol, alpha-methyl-alpha-phenyl-
    • 1,2-diphenyl-propan-2-ol
    • AKOS009157468
    • 1,2-Diphenyl-2-propanol
    • Methylphenylbenzylcarbinol
    • 1-methyl-1,2-diphenyl-ethanol
    • NSC3671
    • NSC 3671
    • 1,2-Diphenyl-2-propanol #
    • NSC-3671
    • 5342-87-0
    • DTXSID001031541
    • SCHEMBL3583487
    • Benzeneethanol, .alpha.-methyl-.alpha.-phenyl-
    • Inchi: 1S/C15H16O/c1-15(16,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11,16H,12H2,1H3
    • InChI Key: QRKNKDBJZVZQNE-UHFFFAOYSA-N
    • SMILES: OC(C)(C1C=CC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 212.12018
  • Monoisotopic Mass: 212.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.2
  • Topological Polar Surface Area: 20.2A^2

Experimental Properties

  • Density: 1.0018 (rough estimate)
  • Boiling Point: 290.55°C (estimate)
  • Flash Point: 130.9°C
  • Refractive Index: 1.5705 (estimate)
  • PSA: 20.23
  • LogP: 3.13680

Benzeneethanol, a-methyl-a-phenyl- Security Information

  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
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